molecular formula C21H22N2O2S B10816356 N-Benzyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide

N-Benzyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide

Cat. No.: B10816356
M. Wt: 366.5 g/mol
InChI Key: ROXQVNBZUFMPBB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-332004 involves multiple steps, starting with the preparation of the oxazole ring. The process typically includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor.

    Thioether Formation: The oxazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of WAY-332004 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

WAY-332004 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

WAY-332004 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-332004 involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

WAY-332004 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: A vasopressin receptor agonist.

    WAY-181187: A dopamine receptor antagonist.

WAY-332004 is unique due to its specific structure and the presence of the oxazole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-benzyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide

InChI

InChI=1S/C21H22N2O2S/c1-15-8-10-18(11-9-15)21-23-19(16(2)25-21)13-26-14-20(24)22-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,22,24)

InChI Key

ROXQVNBZUFMPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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